

Technical Guide: Synthesis of 6-Chloro-N-allylpyridazin-3-amine

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Compound of Interest

Compound Name: 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine

CAS No.: 1239740-07-8

Cat. No.: B1465396

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Executive Summary

Molecule: 6-chloro-N-allylpyridazin-3-amine Core Application: Versatile intermediate for medicinal chemistry (kinase inhibitors, GABA analogs) and "click" chemistry (via the allyl handle). Synthesis Strategy: Nucleophilic Aromatic Substitution (

) of 3,6-dichloropyridazine.

This guide details the regioselective mono-amination of 3,6-dichloropyridazine with allylamine. Unlike standard alkyl amines, allylamine possesses a low boiling point (53°C) and high toxicity, necessitating specific containment protocols (sealed tube/pressure vessel) to ensure kinetic control and operator safety. The following protocols prioritize the suppression of the bis-substituted byproduct (3,6-diallylaminopyridazine).

Part 1: Retrosynthetic Analysis & Mechanistic Insight

The Challenge of Symmetry

The starting material, 3,6-dichloropyridazine, is

symmetric. The first substitution breaks this symmetry. The core challenge is regiocontrol—specifically, stopping the reaction after the first amine addition.

- Mono-substitution (Target): Desired pharmacophore.
- Bis-substitution (Impurity): Occurs if local concentration of amine is too high or temperature is uncontrolled.

Mechanism: Nucleophilic Aromatic Substitution ()

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (

and

effects), making the carbons at positions 3 and 6 highly electrophilic.

- Attack: Allylamine (nucleophile) attacks C3.
- Intermediate: Formation of a resonance-stabilized Meisenheimer-like anionic complex.
- Restoration: Loss of the chloride ion restores aromaticity.

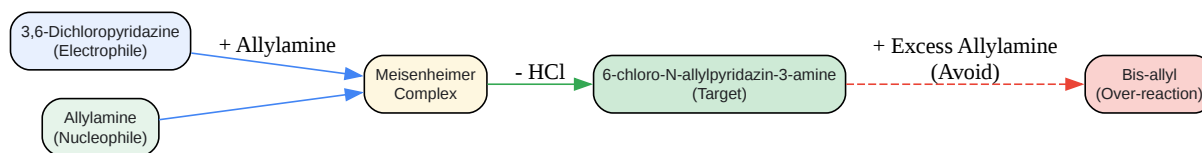


Fig 1. Mechanistic Pathway: S_NAr Addition-Elimination

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Part 2: Critical Process Parameters (CPP)

To achieve high yield (>85%) and purity, the following parameters must be controlled.

Parameter	Recommendation	Scientific Rationale
Stoichiometry	1.0 : 1.1 (Pyridazine : Amine)	Slight excess ensures conversion but minimizes bis-substitution.
Solvent	Ethanol (EtOH) or n-Butanol	Polar protic solvents stabilize the polar transition state of reactions.
Base	DIPEA or (1.2 eq)	Scavenges the HCl byproduct. Using excess allylamine as a base is discouraged to prevent bis-substitution.
Temperature	80–100°C	Sufficient activation energy for aryl chloride displacement.
Pressure	Sealed Vessel (Required)	Allylamine b.p. is 53°C. Open reflux results in reagent loss and stalled reaction.

Part 3: Detailed Experimental Protocols

Method A: Thermal Synthesis (Sealed Tube)

Recommended for scale-up (grams to decagrams).

Reagents:

- 3,6-Dichloropyridazine (1.0 eq, 1.49 g, 10 mmol)
- Allylamine (1.1 eq, 0.63 g, 0.83 mL, 11 mmol)
- Diisopropylethylamine (DIPEA) (1.2 eq, 2.1 mL)
- Ethanol (absolute) (15 mL)

Step-by-Step Workflow:

- Preparation: In a 50 mL heavy-walled pressure vial (e.g., Ace Glass or microwave vial), dissolve 3,6-dichloropyridazine in Ethanol.
- Addition: Add DIPEA followed by the slow addition of Allylamine via syringe.
 - Note: Allylamine is lachrymatory and toxic. Perform in a fume hood.
- Sealing: Cap the vial tightly with a Teflon-lined screw cap.
- Reaction: Place the vessel in a pre-heated oil bath at 90°C behind a blast shield. Stir magnetically for 4–6 hours.
 - Monitoring: Check TLC (30% EtOAc in Hexanes). Product
~0.4; SM
~0.8.
- Work-up:
 - Cool to room temperature.[2]
 - Concentrate solvent in vacuo.[3]
 - Resuspend residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
 - Dry organic layer over
, filter, and concentrate.
- Purification: Recrystallize from Ethanol/Water (1:1) or perform flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis

Recommended for high-throughput library generation.

Parameters:

- Power: Dynamic (Max 150 W)
- Temperature: 120°C
- Hold Time: 15–20 minutes
- Vessel: 10 mL crimp-sealed microwave vial

Protocol:

- Load 3,6-dichloropyridazine (150 mg, 1 mmol), Allylamine (1.2 eq), and (1.5 eq) into the vial.
- Add Ethanol (2 mL). Crimp seal.
- Irradiate at 120°C for 15 minutes.
- Direct purification: Evaporate solvent and load directly onto a silica cartridge.

Part 4: Purification & Characterization Workflow

The separation of the mono-substituted product from the bis-substituted impurity relies on polarity differences. The bis-product (3,6-diallylamino) is significantly more polar and basic.

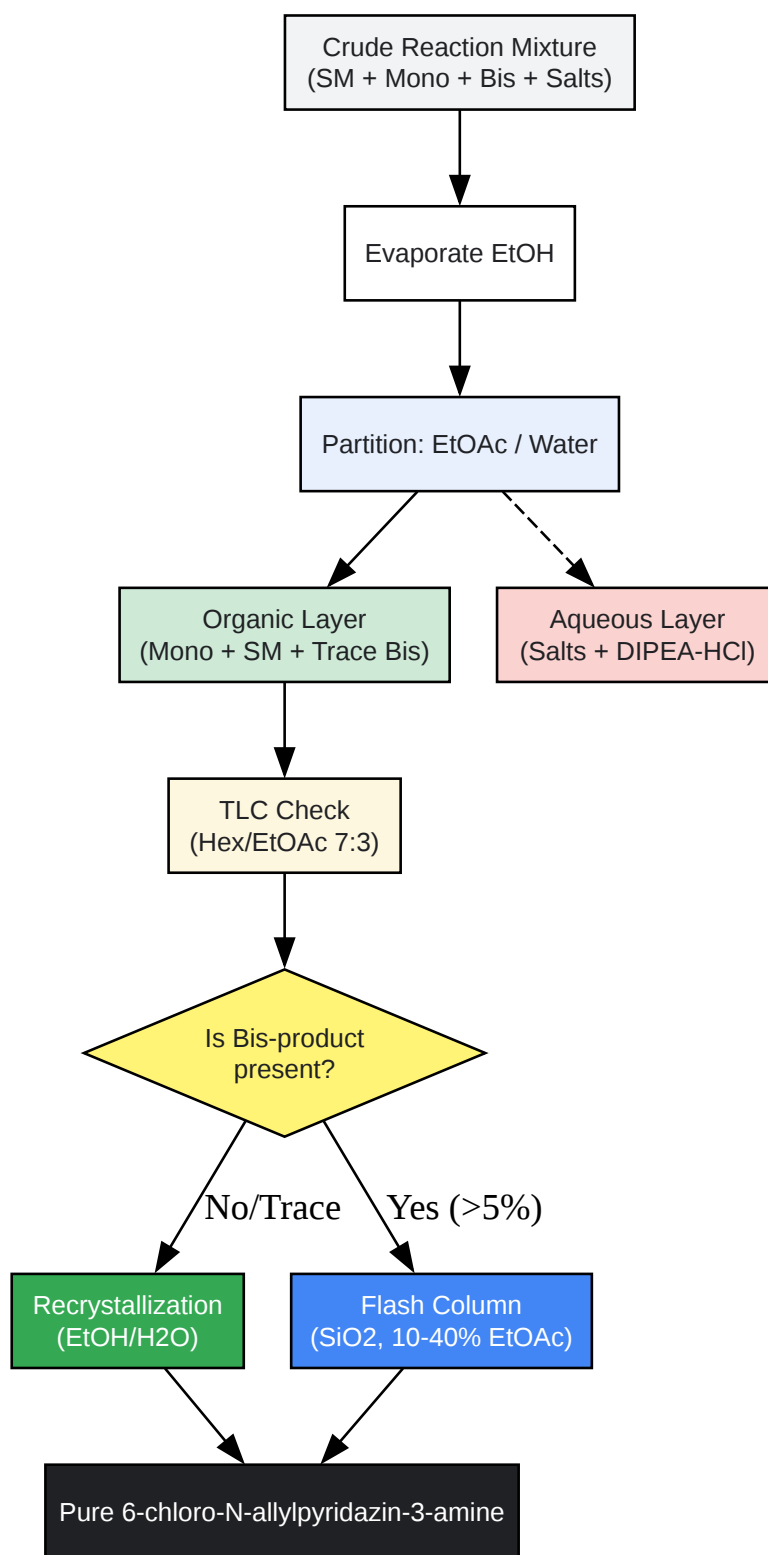


Fig 2. Purification Decision Tree

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Analytical Data (Expected)

- Appearance: Off-white to pale yellow solid.[4]
- Melting Point: 120–124°C (Lit. analogs range).
- NMR (400 MHz,):
7.25 (d, 1H, H-4), 6.80 (d, 1H, H-5), 5.95 (m, 1H,), 5.30 (d, 1H, trans-alkene), 5.20 (d, 1H, cis-alkene), 4.90 (br s, 1H, NH), 4.05 (t, 2H,).
- MS (ESI): Calculated for : 169.04; Found .

Part 5: Troubleshooting & Safety

Troubleshooting Guide

Issue	Root Cause	Corrective Action
Low Conversion	Allylamine evaporation	Ensure vessel is pressure-rated and sealed tight. Do not use open reflux.
Bis-substitution	Excess amine or high temp	Reduce amine to 1.05 eq. Lower temp to 80°C. Add amine dropwise.
Dark/Tar Formation	Oxidation of amine	Degas solvent with before heating.

Safety Profile

- Allylamine: Highly toxic (oral/dermal), lachrymator, flammable. Must be handled in a fume hood.
- 3,6-Dichloropyridazine: Skin irritant.
- Pressure: Heating volatile solvents/reagents in sealed tubes creates explosion risk. Use a blast shield.

References

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Sources

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